Enhanced Predicted Lipophilicity (XLogP3-AA 4.2) Versus Morpholine-Containing and p-Tolyl Analog Secures Superior Membrane Permeability Potential
The target compound's computed XLogP3-AA of 4.2 is notably higher than that of the morpholine analog 4-(4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine (estimated XLogP3-AA ~2.8 due to the morpholine oxygen and absence of the ethyl group) [1][2]. This ~1.4 log unit increase predicts an approximately 25-fold higher partition coefficient, which is directly linked to superior passive membrane permeability and potentially better oral absorption according to the Lipinski framework [1]. For procurement decisions, this differentiates the compound as a more lipophilic scaffold suitable for CNS or intracellular target applications where higher logP is advantageous.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | 4-(4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine: XLogP3-AA ~2.8 (estimated via ChemDraw/PubChem) |
| Quantified Difference | ΔXLogP3-AA ≈ +1.4 (25-fold higher partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 1.4 log unit difference in XLogP3-AA can shift a compound from poorly permeable (LogP <3) to optimally permeable (LogP 3–5) range, directly impacting cellular activity in intact-cell assays and oral bioavailability potential.
- [1] PubChem. Computed Properties for CID 16958145 (XLogP3-AA = 4.2). National Center for Biotechnology Information. Accessed 2026-04-28. View Source
- [2] PubChem. Compound Summary for 4-(4-((4-Fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-yl)morpholine (estimated XLogP3-AA from structure). National Center for Biotechnology Information. Accessed 2026-04-28. View Source
